molecular formula C15H18N2O3 B2671316 4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952832-62-1

4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2671316
CAS No.: 952832-62-1
M. Wt: 274.32
InChI Key: GBUSKZCCZBIWSH-UHFFFAOYSA-N
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Description

4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.32. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Amir et al. (2012) involved the synthesis of pharmacophore hybrids between pyrazolinone/pyrazole and benzothiazole moiety, which showed promising antimicrobial activity. The study highlighted the importance of electron-withdrawing groups in the phenyl ring for enhancing antimicrobial effectiveness (Amir, Javed, & Hassan, 2012).

Anticancer Activity

Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated significant antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line. The study suggests the potential of these compounds in cancer therapy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Synthesis of Novel Compounds

A publication by Shaaban et al. (2008) discussed the synthesis of novel pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives from 4-acetyl-5-methyl-1-phenyl-1H-pyrazole. These compounds have potential applications in developing new therapeutic agents (Shaaban, Eldebss, Darweesh, & Farag, 2008).

Evaluation of Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their anticancer and anti-5-lipoxygenase activities, demonstrating the potential of these compounds as dual-function therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Properties

IUPAC Name

4-(4-acetylbenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(18)11-4-6-12(7-5-11)13(19)17-9-8-16-14(20)15(17,2)3/h4-7H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUSKZCCZBIWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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